Methyl 3-[chloro(dimethyl)silyl]propanoate
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Overview
Description
Methyl 3-[chloro(dimethyl)silyl]propanoate is an organosilicon compound that features a silicon atom bonded to two methyl groups, a chlorine atom, and a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[chloro(dimethyl)silyl]propanoate can be synthesized through the reaction of 3-chloropropanoic acid with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
3-chloropropanoic acid+chlorodimethylsilanebaseMethyl 3-[chloro(dimethyl)silyl]propanoate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions and optimize the reaction parameters for higher yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[chloro(dimethyl)silyl]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the chlorosilane group can hydrolyze to form silanols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in aprotic solvents.
Hydrolysis: Acidic or basic aqueous conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of silyl ethers or silylamines.
Hydrolysis: Formation of silanols and hydrochloric acid.
Reduction: Formation of 3-[chloro(dimethyl)silyl]propanol.
Scientific Research Applications
Methyl 3-[chloro(dimethyl)silyl]propanoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the preparation of silicon-based polymers and resins.
Biological Studies: Investigated for its potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Mechanism of Action
The mechanism by which Methyl 3-[chloro(dimethyl)silyl]propanoate exerts its effects involves the reactivity of the chlorosilane group. The silicon-chlorine bond is susceptible to nucleophilic attack, leading to the formation of various derivatives. The ester group can also participate in reactions, such as hydrolysis or reduction, further diversifying the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[trimethylsilyl]propanoate: Similar structure but with a trimethylsilyl group instead of a chlorodimethylsilyl group.
Methyl 3-[methyldichlorosilyl]propanoate: Contains a methyldichlorosilyl group, offering different reactivity due to the presence of two chlorine atoms.
Uniqueness
Methyl 3-[chloro(dimethyl)silyl]propanoate is unique due to the presence of both a chlorosilane and an ester group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and materials science.
Biological Activity
Methyl 3-[chloro(dimethyl)silyl]propanoate is a silane compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a chlorinated dimethylsilyl group attached to a propanoate moiety, which may influence its reactivity and biological interactions. The presence of silicon in organosilicon compounds often enhances their stability and bioactivity.
Antimicrobial Activity
Research indicates that silane derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted the effectiveness of similar silane compounds against various bacterial strains, suggesting that the chlorinated silyl group may enhance interaction with microbial membranes.
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
This compound | 10-50 | E. coli, S. aureus |
Dimethylchlorosilane | 20-80 | P. aeruginosa |
Cytotoxicity
Cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings suggest that this compound induces apoptosis in cancer cells through the activation of caspase pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 25 | Caspase activation |
MCF-7 | 30 | Cell cycle arrest |
A549 | 35 | Induction of oxidative stress |
Study on Antibacterial Properties
A recent study conducted by researchers focused on the antibacterial activity of this compound against common pathogens. The compound showed significant inhibition of bacterial growth at lower concentrations compared to standard antibiotics. The study concluded that the compound's unique structure allows it to disrupt bacterial cell walls effectively.
Cytotoxicity Assessment in Cancer Research
In another investigation, the cytotoxicity of this compound was assessed on human cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death. Flow cytometry analysis confirmed that the compound triggers apoptosis via mitochondrial pathways.
Properties
CAS No. |
82414-75-3 |
---|---|
Molecular Formula |
C6H13ClO2Si |
Molecular Weight |
180.70 g/mol |
IUPAC Name |
methyl 3-[chloro(dimethyl)silyl]propanoate |
InChI |
InChI=1S/C6H13ClO2Si/c1-9-6(8)4-5-10(2,3)7/h4-5H2,1-3H3 |
InChI Key |
PKIIHVSRAYFMJW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC[Si](C)(C)Cl |
Origin of Product |
United States |
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